1-[4-(thiophen-3-yl)benzoyl]-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(15-3-1-14(2-4-15)16-7-12-24-13-16)21-9-5-17(6-10-21)22-11-8-19-20-22/h1-4,7-8,11-13,17H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIPSGWECNDBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(thiophen-3-yl)benzoyl]-4-(1H-1,2,3-triazol-1-yl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, structural characteristics, and biological activities of this compound, based on current research findings.
Structural Characteristics
The molecular structure of the compound features a piperidine ring substituted with a benzoyl group and a triazole moiety. The presence of the thiophene ring enhances its electronic properties and may contribute to its biological activity.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the piperidine core.
- Introduction of the benzoyl group via acylation.
- Coupling with the triazole derivative through click chemistry techniques.
Antitumor Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antitumor properties. The mechanism of action is believed to involve the inhibition of DNA synthesis and cell cycle arrest in cancer cells. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung cancer) cells, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against various pathogens. Research indicates that piperidine derivatives linked to triazoles have shown effectiveness against fungal infections like Candida auris, with minimum inhibitory concentrations (MIC) as low as 0.24 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Triazole derivatives disrupt nucleic acid synthesis, leading to cell death in cancerous cells.
- Apoptosis Induction : The compound triggers apoptotic pathways in affected cells, enhancing its anticancer potential.
- Membrane Disruption : In antifungal applications, it disrupts the plasma membrane integrity of pathogens .
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Triazole Derivatives : A study demonstrated that triazole-containing compounds could effectively inhibit tumor growth in vivo by targeting specific kinases involved in cancer progression .
- Piperidine-Based Compounds : Research highlighted that piperidine derivatives possess diverse pharmacological activities, including antibacterial and antifungal effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Triazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with cell wall synthesis or protein function .
Anticancer Properties
The compound's potential as an anticancer agent is notable:
- In vitro studies have demonstrated activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer). The proposed mechanism includes inhibition of DNA synthesis and induction of apoptosis in cancer cells, which is a hallmark of effective anticancer agents .
Anti-inflammatory Effects
Compounds containing piperidine and triazole moieties have been associated with anti-inflammatory activities:
- Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby reducing inflammation in various models .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues with Piperidine-Triazole Motifs
Key Observations :
- The target compound’s benzoyl-thiophene group distinguishes it from analogues with biphenyl (e.g., compound 31) or acetylated piperidine (e.g., GLPBIO’s derivative) systems. This substitution may enhance steric bulk and π-π stacking interactions compared to smaller substituents.
- The 4-(1H-1,2,3-triazol-1-yl)piperidine core is recurrent in antibacterial agents (e.g., fluoroquinolones), suggesting the target compound could share similar metabolic stability or target engagement.
Functional Analogues with Thiophene-Triazole Motifs
Key Observations :
- Unlike chalcone-triazole hybrids, the target compound lacks extended conjugation, which could reduce off-target effects.
Characterization :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
